(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
Description
The compound "(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate" is a benzofuran derivative characterized by a bicyclic benzofuran core substituted at the 2-position with a (Z)-configured 2,4-dimethoxybenzylidene group and at the 6-position with a benzenesulfonate ester (Figure 1). The Z-configuration of the benzylidene moiety imposes steric and electronic constraints on the molecule, influencing its reactivity, solubility, and intermolecular interactions .
Benzofuran derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities (e.g., anti-inflammatory, anticancer) and optoelectronic properties.
Properties
IUPAC Name |
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7S/c1-27-16-9-8-15(20(13-16)28-2)12-22-23(24)19-11-10-17(14-21(19)29-22)30-31(25,26)18-6-4-3-5-7-18/h3-14H,1-2H3/b22-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYRZPIKTGDYGK-UUYOSTAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a synthetic organic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 452.5 g/mol. The structure features:
- Benzofuran moiety : Enhances biological interactions.
- Methoxy groups : Located at the 2 and 4 positions on the benzylidene ring, which increase electron donation and reactivity.
Antioxidant Activity
Research indicates that compounds with aromatic structures can exhibit significant antioxidant activity. The presence of methoxy groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted the antioxidant potential of similar benzofuran derivatives, suggesting that this compound could also provide protective effects against oxidative damage in biological systems.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarities to other compounds known for their antimicrobial effects indicate a potential for inhibiting the growth of various pathogens. For instance, derivatives with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effects observed | |
| Escherichia coli | Potential antimicrobial activity |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research has indicated that similar benzofuran derivatives can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased cytotoxicity in cancer cells, particularly those deficient in BRCA genes. For instance, a related study reported an IC50 value of 9.45 μM for a benzofuran derivative against PARP-1, suggesting that this compound may exhibit comparable or enhanced activity .
Case Studies and Research Findings
- Antioxidant Study : A comparative analysis of various benzofuran derivatives demonstrated that those with methoxy substitutions exhibited superior radical scavenging abilities compared to their unsubstituted counterparts.
- Microbial Efficacy : In vitro assays showed that certain analogs of this compound inhibited the growth of Candida albicans, indicating potential antifungal properties alongside antibacterial effects .
- Cancer Cell Line Testing : In studies involving BRCA-deficient cancer cell lines, compounds structurally related to this compound demonstrated significant cytotoxicity, suggesting a pathway for therapeutic development .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a model for studying complex organic reactions. Its unique structure allows researchers to explore new synthetic methodologies and reaction mechanisms. The presence of the benzofuran core contributes to its reactivity, making it an essential intermediate in organic synthesis.
The compound has been investigated for various biological activities:
- Antioxidant Properties : The methoxy groups in the structure may enhance its ability to scavenge free radicals, thus providing cellular protection against oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate may exhibit antimicrobial properties against several pathogens, potentially inhibiting bacterial and fungal growth.
- Anticancer Potential : Research indicates that compounds with similar structures may possess anticancer properties. Studies are ongoing to evaluate the efficacy of this compound in modulating specific molecular pathways associated with cancer cell proliferation.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential. Researchers are investigating its ability to interact with various molecular targets, which could lead to the development of new drugs for treating diseases such as cancer and infections.
Industrial Applications
The unique structure of this compound makes it a valuable building block in the synthesis of other chemical entities. Its applications in the pharmaceutical industry include:
- Precursor for Drug Development : The compound can be used as a precursor in the synthesis of novel pharmaceuticals due to its diverse functional groups and ability to undergo further chemical transformations.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antioxidant Studies : A study published in a peer-reviewed journal demonstrated that compounds with similar structural features exhibited significant antioxidant activity through radical scavenging assays.
- Antimicrobial Efficacy : Research conducted on related compounds revealed promising results against common bacterial strains, suggesting that this compound may also provide similar benefits.
- Cancer Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of specific cancer cell lines, indicating potential therapeutic applications in oncology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Ester Substituents
The primary structural analogs of the target compound differ in the ester group at the 6-position of the benzofuran core. Key examples include:
(a) Methanesulfonate Analog
The compound "(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate" replaces the benzenesulfonate group with a smaller methanesulfonate ester. This substitution reduces molecular weight and increases hydrophilicity due to the shorter alkyl chain and retained sulfonate group .
(b) Benzofuran Carboxylate Analog
The derivative "(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 5-methoxy-2-phenylbenzofuran-3-carboxylate" features a bulky 5-methoxy-2-phenylbenzofuran-3-carboxylate ester. This introduces extended conjugation and steric bulk, which may alter crystallinity or binding affinity in biological targets .
Comparative Analysis
The table below summarizes structural and functional differences:
Key Research Findings
Solubility and Reactivity : The benzenesulfonate group in the target compound likely enhances aqueous solubility compared to the carboxylate analog, making it more suitable for biological assays requiring polar solvents. Conversely, the methanesulfonate analog may exhibit faster hydrolysis due to reduced steric hindrance .
Crystallography : Structural determination of these analogs often employs programs like SHELX and WinGX for single-crystal X-ray diffraction analysis. The bulky carboxylate analog may form more complex crystal lattices due to its extended aromatic system .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 80–100°C) enhance condensation reactions but must avoid side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) stabilize intermediates and improve solubility of aromatic precursors .
- Catalysts : Acidic (e.g., p-toluenesulfonic acid) or basic catalysts (e.g., NaHCO₃) can accelerate benzylidene formation .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the Z-isomer preferentially .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (Z-configuration) and functional groups (e.g., methoxy, sulfonate) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and crystal packing, if single crystals are obtainable .
Q. What are the key reaction pathways this compound undergoes under standard laboratory conditions?
- Methodological Answer : The compound’s reactivity is governed by its functional groups:
- Electrophilic Substitution : The electron-rich benzofuran core undergoes halogenation (e.g., bromine in CCl₄) at the 5-position .
- Hydrolysis : The sulfonate ester can be cleaved under acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions to yield the corresponding phenol .
- Reduction : NaBH₄ selectively reduces the α,β-unsaturated ketone to a dihydrobenzofuran derivative .
Advanced Research Questions
Q. How does the Z-configuration influence the compound’s biological activity and interaction with molecular targets?
- Methodological Answer : The Z-isomer’s stereochemistry enhances binding to hydrophobic pockets in enzymes/receptors:
- Molecular Docking : Computational models show stronger van der Waals interactions with cyclooxygenase-2 (COX-2) compared to the E-isomer .
- Structure-Activity Relationship (SAR) : Modifying the 2,4-dimethoxy groups to halogens (e.g., F, Cl) alters bioactivity; fluorine substitution increases metabolic stability .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer : Discrepancies often arise from assay conditions:
- Dose-Response Studies : Use standardized concentrations (e.g., 1–100 μM) across multiple cell lines (e.g., RAW 264.7 macrophages, HeLa) to differentiate cytotoxic vs. therapeutic effects .
- Target Specificity : Employ siRNA knockdown or CRISPR-Cas9 models to confirm whether activity is mediated via COX-2 inhibition or off-target pathways .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2), suggesting moderate blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : Simulate binding stability with serum albumin to predict half-life .
Q. How can researchers evaluate the compound’s potential in materials science applications (e.g., polymer additives)?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C supports use in high-temperature polymers) .
- UV-Vis Spectroscopy : Monitor π→π* transitions (λmax ~320 nm) for potential as a photostabilizer in polycarbonates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
